1-(4-Bromobenzyl)piperazine

Descripción general

Descripción

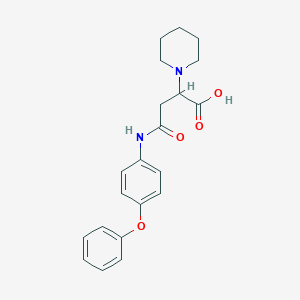

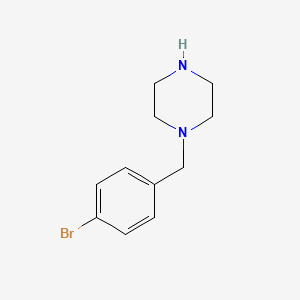

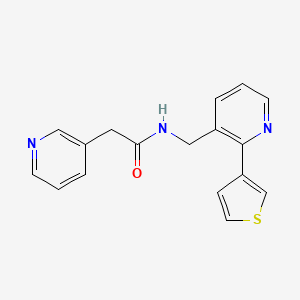

1-(4-Bromobenzyl)piperazine is an organic compound with the molecular formula C11H15BrN2 . It has a molecular weight of 255.154 g/mol . This compound is part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

The molecular structure of 1-(4-Bromobenzyl)piperazine consists of a piperazine ring attached to a bromobenzyl group . The exact mass is 254.041855 Da .Physical And Chemical Properties Analysis

1-(4-Bromobenzyl)piperazine is a solid compound with a melting point of 56-62°C and a boiling point of 112-116°C at 0.3 mmHg . It has a density of 1.356 g/cm3 . The compound is brown to white in color .Aplicaciones Científicas De Investigación

Piperazine Derivatives in Therapeutic Applications

Piperazine, a heterocycle containing nitrogen, is pivotal in the rational design of drugs. It's incorporated in a vast range of drugs with diverse therapeutic applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the piperazine nucleus significantly influence the medicinal potential of the resulting compounds. A variety of molecular designs involving piperazine have shown promising results in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, antihistamine, pain relief, and imaging applications. The versatility of piperazine-based molecules signifies their broad potential in drug discovery, with further therapeutic investigations highly recommended (Rathi, Syed, Shin, & Patel, 2016).

Piperazine in Anti-Mycobacterial Activity

Piperazine stands out as a versatile medicinally important scaffold, especially in anti-mycobacterial compounds against Mycobacterium tuberculosis (MTB). Several potent molecules with piperazine as a core unit have been reported, demonstrating significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The review encapsulates the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiming to aid medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazine-based Antidepressants

The presence of a piperazine substructure is a notable feature in most marketed antidepressants. Piperazine plays a significant role beyond just CNS pharmacokinetic profile, especially in the development of novel antidepressants. It's involved in specific binding conformations of these agents. The review provides an overview of current developments, design, and synthesis of piperazine‐based antidepressants along with SAR studies. It also discusses the various piperazine‐based therapeutic agents in early‐ or late‐phase human testing for depression, offering insights on how piperazine influences the design and development of novel antidepressant compounds (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Biological Potentials of Piperazines

Piperazines and their derivatives showcase a broad range of activities and are found in many biologically active compounds such as thiothixene and pimozide (anti-psychotics), Loxapine (for schizophrenia), and Clozapine (Atypical anti-psychotics). Modifications in the piperazine ring result in higher efficacy with better potency and lesser toxicity. This review focuses on the diverse biological activities related to piperazines and its derivatives, emphasizing its significance in the development of compounds with anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities (Verma & Kumar, 2017).

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used when handling this compound .

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHWBNAOEVAPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919807 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)piperazine | |

CAS RN |

91345-62-9 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,3S,5R,8S,10S,11S,13R)-8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2668761.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2668764.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2668766.png)

![N-[(1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B2668767.png)

![2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2668773.png)

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)

![5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2668775.png)